molecular formula C25H28N2O5S B7720199 N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide

N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide

Cat. No.: B7720199
M. Wt: 468.6 g/mol
InChI Key: ZUSPLMUMQXHGMC-UHFFFAOYSA-N
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Description

N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound with a unique structure that combines benzyl, phenylethyl, and dimethoxybenzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylamine with 2-phenylethylamine to form N-benzyl-2-phenylethylamine. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide is unique due to the presence of the dimethoxybenzenesulfonamido group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-31-23-14-13-22(17-24(23)32-2)33(29,30)27(16-15-20-9-5-3-6-10-20)19-25(28)26-18-21-11-7-4-8-12-21/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPLMUMQXHGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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